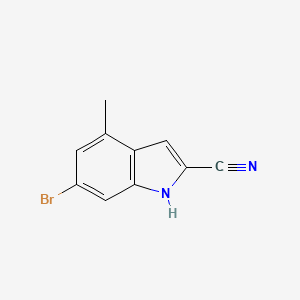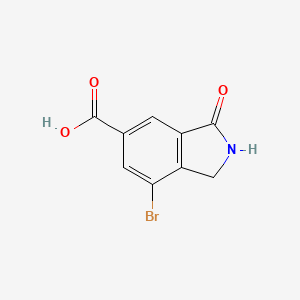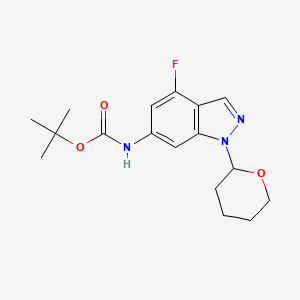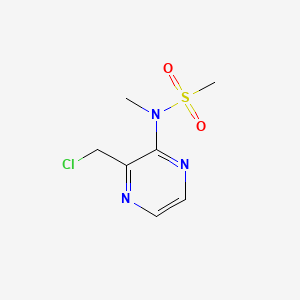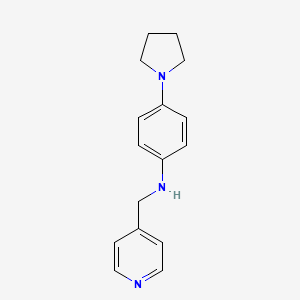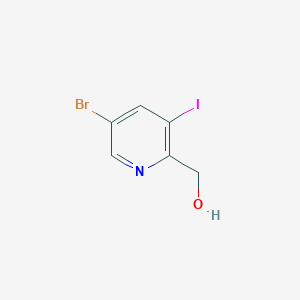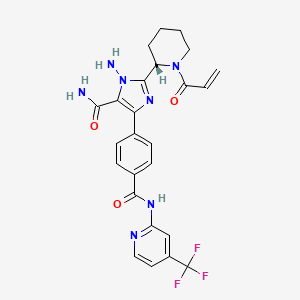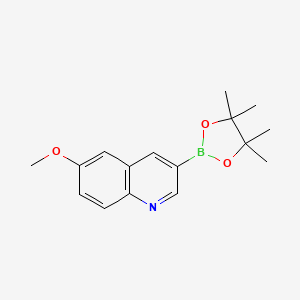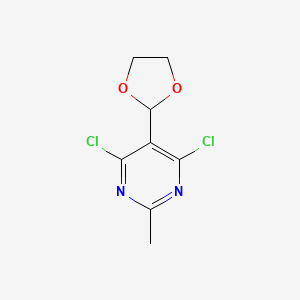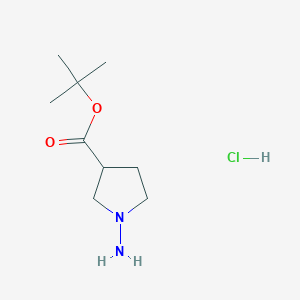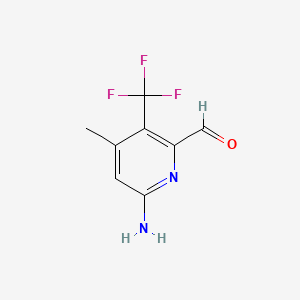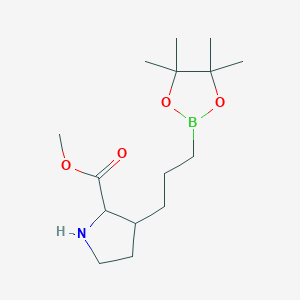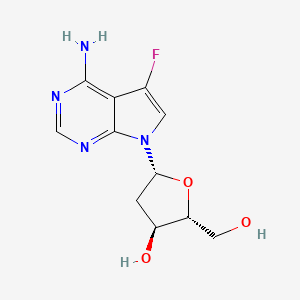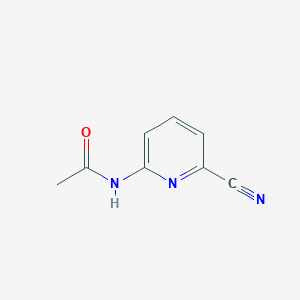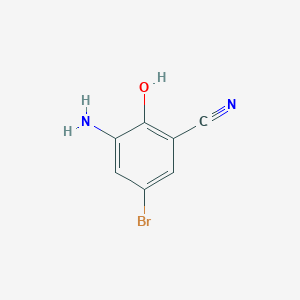
3-Amino-5-bromo-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile typically involves the bromination of 3-Amino-2-hydroxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-Amino-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Similar structure but lacks the amino group.
3-Amino-2-hydroxybenzonitrile: Similar structure but lacks the bromo group.
3-Amino-5-bromobenzonitrile: Similar structure but lacks the hydroxy group.
Uniqueness
3-Amino-5-bromo-2-hydroxybenzonitrile is unique due to the presence of all three functional groups (amino, bromo, and hydroxy) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
862728-35-6 |
|---|---|
Formule moléculaire |
C7H5BrN2O |
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
3-amino-5-bromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2 |
Clé InChI |
ACSSMNVQNSSHKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


